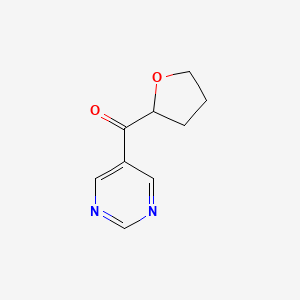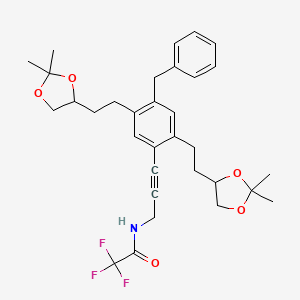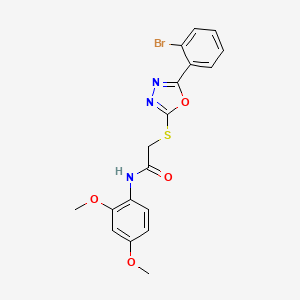
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving 2,4-dichlorophenol and an appropriate alkylating agent.
Thioether Formation: The oxadiazole derivative can be reacted with thiols to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with 3-nitrobenzoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
作用機序
The mechanism of action of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and oxadiazole groups suggests potential interactions with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
- 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
- 3,5-Dihydro-3-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-[3-nitrophenyl]thiazol-4(2H)-one
Uniqueness
The unique combination of oxadiazole, phenoxy, and nitrophenyl groups in 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C18H14Cl2N4O5S |
|---|---|
分子量 |
469.3 g/mol |
IUPAC名 |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H14Cl2N4O5S/c1-10(17(25)21-12-3-2-4-13(8-12)24(26)27)30-18-23-22-16(29-18)9-28-15-6-5-11(19)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,25) |
InChIキー |
WEZPMHNGQDBMCR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)




![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)

![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)


![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)


